Cas no 2120713-10-0 (Ethyl 5-piperazin-1-ylpyrazine-2-carboxylate)

Ethyl 5-piperazin-1-ylpyrazine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 5-(piperazin-1-yl)pyrazine-2-carboxylate
- EN300-6747410
- Ethyl 5-piperazin-1-ylpyrazine-2-carboxylate
- 2120713-10-0
-
- Inchi: 1S/C11H16N4O2/c1-2-17-11(16)9-7-14-10(8-13-9)15-5-3-12-4-6-15/h7-8,12H,2-6H2,1H3
- InChI Key: ZNGDVJIACQDBFP-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CN=C(C=N1)N1CCNCC1)=O
Computed Properties
- Exact Mass: 236.12732577g/mol
- Monoisotopic Mass: 236.12732577g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 67.4Ų
Ethyl 5-piperazin-1-ylpyrazine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6747410-0.05g |
ethyl 5-(piperazin-1-yl)pyrazine-2-carboxylate |
2120713-10-0 | 95.0% | 0.05g |
$780.0 | 2025-03-13 | |
Enamine | EN300-6747410-0.5g |
ethyl 5-(piperazin-1-yl)pyrazine-2-carboxylate |
2120713-10-0 | 95.0% | 0.5g |
$891.0 | 2025-03-13 | |
Enamine | EN300-6747410-0.1g |
ethyl 5-(piperazin-1-yl)pyrazine-2-carboxylate |
2120713-10-0 | 95.0% | 0.1g |
$817.0 | 2025-03-13 | |
Enamine | EN300-6747410-0.25g |
ethyl 5-(piperazin-1-yl)pyrazine-2-carboxylate |
2120713-10-0 | 95.0% | 0.25g |
$855.0 | 2025-03-13 | |
Enamine | EN300-6747410-2.5g |
ethyl 5-(piperazin-1-yl)pyrazine-2-carboxylate |
2120713-10-0 | 95.0% | 2.5g |
$1819.0 | 2025-03-13 | |
Enamine | EN300-6747410-1.0g |
ethyl 5-(piperazin-1-yl)pyrazine-2-carboxylate |
2120713-10-0 | 95.0% | 1.0g |
$928.0 | 2025-03-13 | |
Enamine | EN300-6747410-10.0g |
ethyl 5-(piperazin-1-yl)pyrazine-2-carboxylate |
2120713-10-0 | 95.0% | 10.0g |
$3992.0 | 2025-03-13 | |
Enamine | EN300-6747410-5.0g |
ethyl 5-(piperazin-1-yl)pyrazine-2-carboxylate |
2120713-10-0 | 95.0% | 5.0g |
$2692.0 | 2025-03-13 |
Ethyl 5-piperazin-1-ylpyrazine-2-carboxylate Related Literature
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
Additional information on Ethyl 5-piperazin-1-ylpyrazine-2-carboxylate
Ethyl 5-piperazin-1-ylpyrazine-2-carboxylate (CAS No. 2120713-10-0): A Comprehensive Overview
Ethyl 5-piperazin-1-ylpyrazine-2-carboxylate, identified by its CAS number 2120713-10-0, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to the piperazine-pyrazine class, which has garnered considerable attention due to its versatile applications in drug development. The structural integrity of this molecule, featuring a piperazine ring linked to a pyrazine core with an ethyl ester substituent, makes it a promising candidate for further exploration in medicinal chemistry.
The piperazine moiety is well-known for its ability to enhance the solubility and bioavailability of drugs, making it a favored scaffold in the design of bioactive molecules. In contrast, the pyrazine ring contributes to the compound's stability and reactivity, enabling diverse chemical modifications. The ethyl ester group at the carboxyl position not only influences the pharmacokinetic properties but also provides a handle for further functionalization, allowing chemists to tailor its properties for specific therapeutic targets.
Recent advancements in computational chemistry have highlighted the potential of Ethyl 5-piperazin-1-ylpyrazine-2-carboxylate as a key intermediate in the synthesis of novel therapeutics. Researchers have leveraged molecular modeling techniques to predict its interactions with biological targets, particularly enzymes and receptors involved in neurological and cardiovascular diseases. The compound's ability to modulate these targets has sparked interest in its potential as an antipsychotic or antihypertensive agent.
In parallel, experimental studies have begun to unravel the pharmacological profile of Ethyl 5-piperazin-1-ylpyrazine-2-carboxylate. Initial in vitro assays have demonstrated its binding affinity to certain neurotransmitter receptors, suggesting a possible role in managing conditions such as schizophrenia and depression. Furthermore, preliminary animal models have shown encouraging results regarding its ability to reduce blood pressure without significant side effects. These findings underscore the need for more comprehensive clinical trials to validate its therapeutic efficacy.
The synthesis of Ethyl 5-piperazin-1-ylpyrazine-2-carboxylate involves a multi-step process that requires precise control over reaction conditions. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve high yields and purity. These techniques not only streamline the production process but also open avenues for introducing structural variations, thereby expanding the compound's pharmacological spectrum.
The growing interest in Ethyl 5-piperazin-1-ylpyrazine-2-carboxylate has prompted researchers to explore its derivatives as well. By modifying different functional groups within the molecule, scientists aim to optimize its pharmacokinetic properties and enhance target specificity. For instance, replacing the ethyl ester with other leaving groups could facilitate further derivatization while maintaining or improving biological activity. Such modifications are crucial for advancing from preclinical research to clinical development.
The role of Ethyl 5-piperazin-1-ylpyrazine-2-carboxylate extends beyond traditional pharmaceutical applications. Its unique structural features make it a valuable tool in chemical biology studies, where it can be used to probe enzyme mechanisms and receptor interactions. Additionally, its potential as a building block for more complex molecules positions it as a key player in the development of next-generation therapeutics targeting multifaceted diseases.
As research continues to evolve, Ethyl 5-piperazin-1-ylpyrazine-2-carboxylate is poised to play an increasingly significant role in drug discovery and development. The integration of cutting-edge technologies such as artificial intelligence and machine learning is expected to accelerate the identification of novel derivatives with enhanced therapeutic profiles. These advancements will not only benefit academic research but also translate into tangible improvements in patient care through more effective treatments.
In conclusion, Ethyl 5-piperazin-1-ylpyrazine-2-carboxylate (CAS No. 2120713-10-0) represents a compelling example of how structural innovation can drive pharmaceutical progress. Its unique combination of chemical properties and biological potential makes it a cornerstone in modern drug development. As scientists continue to explore its applications and refine synthetic methodologies, this compound is set to contribute significantly to advancements in medicine and chemical research.
2120713-10-0 (Ethyl 5-piperazin-1-ylpyrazine-2-carboxylate) Related Products
- 1368922-27-3({1-(2-fluorophenyl)methylcyclopropyl}methanamine)
- 2484888-89-1(Ethyl5-bromo-4-ethoxy-2,3-difluorobenzoate)
- 2138818-09-2((1-Bromohexa-1,5-dien-3-yl)benzene)
- 40105-30-4(4-Methylquinoline-2-carbaldehyde)
- 369397-22-8(2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol)
- 2137608-30-9(N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-carbamothioylacetamide)
- 91465-08-6(λ-Cyhalothrin)
- 1862732-66-8(2-Amino-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one)
- 2877632-71-6(4-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidine-4-carbonyl]thiomorpholine)
- 1172443-23-0(2-(benzylsulfanyl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-yl}acetamide)




